![molecular formula C15H12N4O2 B2912555 3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-49-2](/img/structure/B2912555.png)
3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
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Description
The compound “3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various functional groups such as amide, pyridine, and oxadiazole . The exact structure of “3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing ones . The specific chemical reactions involving “3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various characteristics such as melting point and NMR data . The specific physical and chemical properties of “3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” are not available in the literature I have access to.Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The crystal structure of this compound provides a more efficient synthesis method of such compounds . There is one crystallographic independent molecule in the asymmetric unit .
Synthesis of Benzamide Derivatives
This compound is used in the synthesis of benzamide derivatives . Two series of benzamide compounds bearing piperidine groups were synthesized . Compound 5q showed promising inhibition of the hedgehog (Hh) signaling pathway .
Inhibitor of Smoothened (Smo) Receptor
The compound has been found to inhibit the Smoothened (Smo) receptor . The Smo inhibitory potency of these compounds correlated well with their Hh inhibition, which suggested that the observed Hh activity was driven by Smo inhibitors .
Hedgehog (Hh) Signaling Pathway
The compound has been used in research related to the Hedgehog (Hh) signaling pathway . The Hh signaling pathway is crucial for the development of various embryonic tissues in invertebrate and vertebrate development .
Cancer Research
The compound has been used in cancer research . Abnormal mutations of the Hh signaling pathway can lead to cell proliferation and tumor growth .
Molecular Simulation
The compound has been used in classical molecular simulation methods for a description of an arrangement of intercalated molecules .
properties
IUPAC Name |
3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)13(20)17-15-19-18-14(21-15)12-7-2-3-8-16-12/h2-9H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCNTICGIAGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
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